molecular formula C12H13OPTe B14629529 2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one CAS No. 57086-66-5

2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one

Cat. No.: B14629529
CAS No.: 57086-66-5
M. Wt: 331.8 g/mol
InChI Key: SOXMMONSDRXQJH-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one is a unique organotellurium compound. Organotellurium compounds are known for their diverse chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of tellurium in the compound’s structure imparts distinctive reactivity and properties compared to other organophosphorus compounds.

Preparation Methods

The synthesis of 2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one typically involves the reaction of tellurium-containing reagents with appropriate phosphorus precursors. One common method includes the use of tellurium tetrachloride (TeCl4) and a phenyl-substituted phosphine. The reaction is usually carried out under controlled conditions, such as an inert atmosphere and specific temperature ranges, to ensure the desired product formation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of tellurium oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of tellurium hydrides.

    Substitution: The compound can undergo substitution reactions where the phenyl group or other substituents are replaced by different functional groups using appropriate reagents and conditions.

Scientific Research Applications

2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one has several scientific research applications:

    Biology: The compound’s unique reactivity makes it a valuable tool in studying biological systems, particularly in understanding the role of tellurium in biological processes.

    Medicine: Research is ongoing to explore the potential therapeutic applications of organotellurium compounds, including their use as antioxidants and anticancer agents.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one involves its interaction with molecular targets through its tellurium and phosphorus atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can modulate its behavior in different chemical environments.

Comparison with Similar Compounds

Compared to other organotellurium compounds, 2,6-Dimethyl-4-phenyl-4H-1,4lambda~5~-telluraphosphinin-4-one is unique due to its specific structural features and reactivity. Similar compounds include:

    Diphenyl ditelluride: Known for its use in organic synthesis and as a precursor for other tellurium compounds.

    Tellurium dioxide: Commonly used in materials science and catalysis.

    Tellurium tetrachloride: A versatile reagent in the synthesis of various organotellurium compounds.

Properties

CAS No.

57086-66-5

Molecular Formula

C12H13OPTe

Molecular Weight

331.8 g/mol

IUPAC Name

2,6-dimethyl-4-phenyl-1,4λ5-telluraphosphinine 4-oxide

InChI

InChI=1S/C12H13OPTe/c1-10-8-14(13,9-11(2)15-10)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

SOXMMONSDRXQJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CP(=O)(C=C([Te]1)C)C2=CC=CC=C2

Origin of Product

United States

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